molecular formula C15H16O6 B162127 Isoaltenuene CAS No. 126671-80-5

Isoaltenuene

Cat. No.: B162127
CAS No.: 126671-80-5
M. Wt: 292.28 g/mol
InChI Key: MMHTXEATDNFMMY-HCKVZZMMSA-N
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Description

Isoaltenuene is a metabolite produced by the fungus Alternaria alternata. It is a diastereoisomer of altenuene, with an inverted configuration at the C-2’ position. The compound has been isolated from rice cultures of Alternaria alternata and purified using semipreparative high-performance liquid chromatography (HPLC). This compound is characterized by its unique structure, which includes a tetrahydro-3,4’β,5’α-trihydroxy-5-methoxy-2’α-methyldibenzo(α)-pyrone framework .

Preparation Methods

Isoaltenuene is typically isolated from cultures of Alternaria alternata. The process involves growing the fungus on a suitable medium, such as rice, and then extracting the metabolites. The crude extract is subjected to semipreparative HPLC to purify this compound. The structure of the compound is elucidated using various spectroscopic techniques, including ultraviolet (UV), infrared (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Isoaltenuene undergoes various chemical reactions, including hydroxylation and methylation. These reactions are typically carried out using common reagents and conditions. For example, hydroxylation can be achieved using hydroxylating agents, while methylation can be performed using methylating agents. The major products formed from these reactions include hydroxylated and methylated derivatives of this compound .

Scientific Research Applications

Isoaltenuene has several scientific research applications. In chemistry, it is used as a reference compound for studying the biosynthesis and metabolism of Alternaria metabolites. In biology, this compound is studied for its phytotoxic activity, which has implications for plant pathology. Although it shows minor phytotoxic activity on tomato leaves, it does not exhibit antifungal activity against Geotrichum candidum . In medicine, this compound is investigated for its potential toxicological effects, as it is a mycotoxin produced by a common plant pathogen . In industry, this compound can be used as a marker for detecting contamination by Alternaria species in food products .

Mechanism of Action

The mechanism of action of isoaltenuene involves its interaction with cellular components, leading to phytotoxic effects. The molecular targets and pathways involved in its action are not fully understood. it is known that this compound can cause damage to plant tissues, leading to symptoms such as leaf spots and blights .

Comparison with Similar Compounds

Isoaltenuene is similar to other dibenzopyrone derivatives produced by Alternaria species, such as altenuene, alternariol, and alternariol methyl ether. These compounds share a common structural framework but differ in their specific functional groups and stereochemistry. This compound is unique due to its inverted configuration at the C-2’ position compared to altenuene . Other similar compounds include dihydroaltenuenes A and B, and dehydroaltenuenes A and B, which are derivatives of altenuene .

Properties

IUPAC Name

(2R,3R,4aS)-2,3,7-trihydroxy-9-methoxy-4a-methyl-3,4-dihydro-2H-benzo[c]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O6/c1-15-6-12(18)10(16)5-9(15)8-3-7(20-2)4-11(17)13(8)14(19)21-15/h3-5,10,12,16-18H,6H2,1-2H3/t10-,12-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMHTXEATDNFMMY-HCKVZZMMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C(C=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@H]([C@@H](C=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80925666
Record name 2,3,7-Trihydroxy-9-methoxy-4a-methyl-2,3,4,4a-tetrahydro-6H-dibenzo[b,d]pyran-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80925666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126671-80-5
Record name (2R,3R,4aS)-2,3,7-Trihydroxy-9-methoxy-4a-methyl-3,4-dihydro-2H-benzo(c)isochromen-6-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126671805
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,7-Trihydroxy-9-methoxy-4a-methyl-2,3,4,4a-tetrahydro-6H-dibenzo[b,d]pyran-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80925666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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